N-trifluoroacetyl-(S)-isoserine

Description

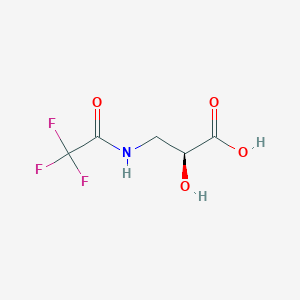

N-Trifluoroacetyl-(S)-isoserine is a chemically modified derivative of (S)-isoserine (L-3-amino-2-hydroxypropionic acid), a non-proteinogenic β-hydroxy-α-amino acid. The trifluoroacetyl (TFA) group at the nitrogen enhances lipophilicity and stability, making it valuable in synthetic chemistry and medicinal applications . (S)-Isoserine itself is a key structural motif in bioactive compounds, such as edeine antibiotics and taxol intermediates . Its role as a substrate for GABA transporter 3 (GAT3), a regulator of tonic inhibition in the central nervous system (CNS), has garnered significant interest. These limitations have driven the development of conformationally constrained analogs to optimize pharmacological profiles.

Properties

Molecular Formula |

C5H6F3NO4 |

|---|---|

Molecular Weight |

201.10 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-1-2(10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12)/t2-/m0/s1 |

InChI Key |

JYFQKLRWYXWIQB-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)O)NC(=O)C(F)(F)F |

Canonical SMILES |

C(C(C(=O)O)O)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Conformationally Constrained Analogs: (2S,2′S)-6 and (2S,2′S)-7

These analogs were designed to mimic the bioactive conformation of (S)-isoserine while reducing flexibility. Key modifications include:

- Azetidine ((2S,2′S)-6) and pyrrolidine ((2S,2′S)-7) rings, which enforce a 180° dihedral angle between the carboxylic acid and amino groups, aligning with (S)-isoserine’s extended conformation .

- Enhanced Selectivity : Both compounds exhibit >6× (for (2S,2′S)-6) and >53× (for (2S,2′S)-7) selectivity for hGAT3 over TauT compared to (S)-isoserine .

β-Phenyl Isoserine Derivatives

Used as intermediates in taxol synthesis (e.g., (αS,βR)-β-phenyl isoserine hydrochloride), these derivatives replace the hydroxyl group with aromatic substituents. Unlike (S)-isoserine, they lack GAT3 activity but demonstrate utility in oncology drug synthesis .

Edeine Antibiotics

Edeines incorporate (S)-isoserine as a critical residue linked to (S)-2,3-diaminopropanoic acid. The α/β isomerism of the amide bond determines bioactivity, with α-isomers showing antimicrobial effects .

Physicochemical and Pharmacokinetic Comparison

Key Research Findings

Stereochemical Rigidity : Conformational restriction in (2S,2′S)-6 and (2S,2′S)-7 reduces entropic penalties during GAT3 binding, enhancing affinity and selectivity .

In contrast, cyclic amines in analogs 6 and 7 optimize interactions with GAT3’s substrate-binding pocket .

Failure of Structural Variations: Minor modifications (e.g., ring expansion, α/β-carbon chain elongation) abrogate GAT3 inhibition, highlighting stringent steric and stereochemical requirements .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-trifluoroacetyl-(S)-isoserine, and what analytical methods validate its stereochemical purity?

- Methodological Answer : this compound can be synthesized via enantioselective ring-opening of trifluoromethylated cyclic sulfates derived from chiral vicinal diols. The reaction proceeds with inversion of chirality at the C2 position, ensuring stereochemical fidelity. Validation of purity involves chiral GC/MS after derivatization with reagents like N-trifluoroacetyl-L-prolyl chloride to form diastereomers separable by chromatography . Additionally, - and -NMR are critical for confirming trifluoroacetyl group integration and stereochemistry .

Q. How is this compound utilized in studying GABA transporter 3 (GAT3) inhibition?

- Methodological Answer : (S)-Isoserine, the parent compound, is a GAT3-preferring substrate with demonstrated neuroprotective effects in stroke models. N-Trifluoroacetylation enhances its metabolic stability for in vitro assays. Researchers employ [H]GABA uptake inhibition assays using recombinant hGAT3-expressing cells to quantify activity. However, the compound’s limited brain permeability necessitates intracerebroventricular administration in vivo, complemented by pharmacokinetic profiling via LC-MS/MS .

Q. What are the best practices for characterizing this compound derivatives using spectroscopic techniques?

- Methodological Answer :

- NMR : - and -NMR identify backbone structure, while -NMR confirms trifluoroacetyl group integrity. Coupling constants (-values) resolve stereochemical configurations .

- GC/MS : Chiral derivatization (e.g., with N-trifluoroacetyl-(S)-prolyl chloride) followed by GC/MS analysis distinguishes enantiomers via retention time and fragmentation patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize racemization during large-scale production?

- Methodological Answer : Racemization often occurs during trifluoroacetylation or acidic workup. Strategies include:

- Using mild acylating agents (e.g., trifluoroacetic anhydride) at low temperatures (<0°C).

- Employing non-polar solvents (e.g., dichloromethane) to stabilize the transition state.

- Monitoring reaction progress via inline FTIR to detect byproducts and adjust conditions dynamically .

Q. What structural modifications improve this compound’s selectivity for GAT3 over other GABA transporters?

- Methodological Answer : Conformational constraint via azetidine or pyrrolidine rings (e.g., analogs (2S,2′S)-6 and (2S,2′S)-7) enhances selectivity. Computational docking with hGAT3 homology models identifies steric clashes with GAT1/2. In vitro screening against all GAT subtypes (GAT1-4) and taurine transporter (TauT) quantifies selectivity ratios. Substitution at the α-carbon with bulkier groups (e.g., phenyl) further reduces off-target binding .

Q. How can researchers resolve contradictions in stereochemical activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from incomplete chiral resolution or solvent-dependent conformational changes. Solutions include:

- Re-evaluating stereochemistry via X-ray crystallography or vibrational circular dichroism (VCD).

- Testing analogs in multiple solvent systems (e.g., DMSO vs. aqueous buffers) to assess solvent effects on binding .

Q. What derivatization strategies enhance the detection of this compound in complex biological matrices?

- Methodological Answer : For trace analysis in plasma or brain homogenates:

- Derivatize with pentafluorobenzyl bromide to increase volatility for GC-ECD.

- Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from phospholipids. Quantify via UPLC-MS/MS with a deuterated internal standard (e.g., this compound-d) .

Q. How can this compound be incorporated into peptide chains without side reactions?

- Methodological Answer : Use hexafluoroacetone-protected (S)-isoserine derivatives to suppress racemization during peptide coupling. Activate the carboxyl group with HATU/DIPEA in DMF, and couple with resin-bound peptides under microwave-assisted conditions (50°C, 30 min). Monitor coupling efficiency via Kaiser test or LC-MS .

Notes

- Stereochemical Nomenclature : Full chemical names are used without abbreviations to prevent ambiguity.

- Methodological Rigor : Answers emphasize reproducible protocols and validation steps critical for peer-reviewed research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.